2-chloro-4-methyl-N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]benzamide
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Overview
Description
2-chloro-4-methyl-N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]benzamide is a complex organic compound that features a benzamide core substituted with a chlorine atom and a methyl group. The compound also contains a thiophene ring and an oxadiazole ring, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-methyl-N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]benzamide typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate precursors such as amidoximes and carboxylic acids under dehydrating conditions.
Thiophene Ring Introduction: The thiophene ring can be introduced via various methods, including the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Benzamide Formation: The final step involves the coupling of the oxadiazole-thiophene intermediate with 2-chloro-4-methylbenzoyl chloride under basic conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing robust purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-methyl-N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]benzamide can undergo various chemical reactions:
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield corresponding amines or alcohols.
Substitution: The chlorine atom on the benzamide ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines, alcohols.
Substitution Products: Various substituted benzamides.
Scientific Research Applications
2-chloro-4-methyl-N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]benzamide has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing anti-inflammatory, antimicrobial, and anticancer agents.
Biological Studies: It can be used as a probe to study various biological pathways and molecular interactions due to its ability to interact with multiple biological targets.
Material Science: The thiophene and oxadiazole rings confer electronic properties that make the compound useful in the development of organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 2-chloro-4-methyl-N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]benzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors involved in inflammatory and cancer pathways, inhibiting their activity and thus exerting therapeutic effects.
Pathways Involved: It may modulate signaling pathways such as NF-κB and MAPK, which are crucial in inflammation and cancer progression.
Comparison with Similar Compounds
Similar Compounds
2-chloro-4-methylbenzamide: Lacks the thiophene and oxadiazole rings, thus having different biological activities.
Thiophene-2-carboxamide: Contains the thiophene ring but lacks the benzamide and oxadiazole components.
4-methyl-N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]benzamide: Similar but without the chlorine substitution on the benzamide ring.
Uniqueness
2-chloro-4-methyl-N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]benzamide is unique due to the combination of its structural components, which confer a distinct set of biological activities and chemical properties.
Properties
IUPAC Name |
2-chloro-4-methyl-N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O2S/c1-9-4-5-10(11(16)7-9)15(20)17-8-13-18-14(19-21-13)12-3-2-6-22-12/h2-7H,8H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEDRYMYWBFBNJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NCC2=NC(=NO2)C3=CC=CS3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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